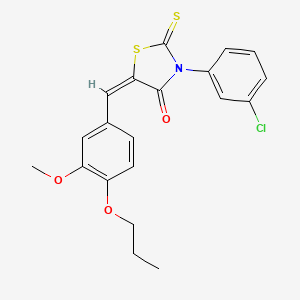
(5E)-3-(3-chlorophenyl)-5-(3-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-(3-chlorophenyl)-5-(3-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: , often referred to as “compound A” , is a complex organic molecule with a thiazolidinone core. Let’s break down its structure:
- The thiazolidinone scaffold consists of a five-membered ring containing a sulfur atom (thio) and a nitrogen atom (azolidine).
- The compound features a conjugated double bond (denoted by the “5E” in its name) between the central carbon atoms of the thiazolidinone ring and the benzylidene moiety.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of compound A. Here are two common approaches:
-
Heterocyclization Reaction
- Starting from appropriate precursors, a heterocyclization reaction is employed to form the thiazolidinone ring.
- The chlorophenyl and methoxypropoxybenzylidene substituents are introduced through suitable functional group transformations.
- The double bond configuration (E-isomer) is crucial for its biological activity.
-
Knoevenagel Condensation
- A Knoevenagel condensation between an aldehyde (e.g., 3-methoxy-4-propoxybenzaldehyde) and a thioamide (e.g., 2-thioxo-1,3-thiazolidin-4-one) yields compound A.
- The reaction typically occurs in the presence of a base (e.g., piperidine) and a solvent (e.g., ethanol).
Industrial Production
While compound A is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other compounds.
Chemical Reactions Analysis
Compound A participates in various chemical reactions:
Oxidation: It can undergo oxidation at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the double bond can yield the corresponding saturated thiazolidinone.
Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution reactions.
Major products formed during these reactions depend on reaction conditions and substituent patterns.
Scientific Research Applications
Compound A finds applications in diverse fields:
Medicinal Chemistry: Researchers explore its potential as an anti-inflammatory, antitumor, or antimicrobial agent.
Biological Studies: It may interact with specific protein targets, affecting cellular processes.
Materials Science: Its unique structure inspires the design of novel materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While compound A shares structural features with other thiazolidinones, its specific combination of substituents makes it distinct. Similar compounds include:
Compound B: A related thiazolidinone with a different substituent pattern.
Compound C: Another E-isomer with a similar core structure.
Properties
Molecular Formula |
C20H18ClNO3S2 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18ClNO3S2/c1-3-9-25-16-8-7-13(10-17(16)24-2)11-18-19(23)22(20(26)27-18)15-6-4-5-14(21)12-15/h4-8,10-12H,3,9H2,1-2H3/b18-11+ |
InChI Key |
MSDRMLSBDSTYFI-WOJGMQOQSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















